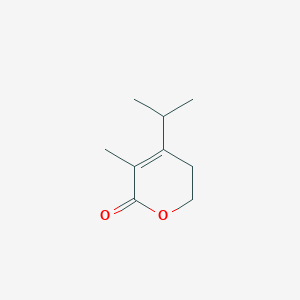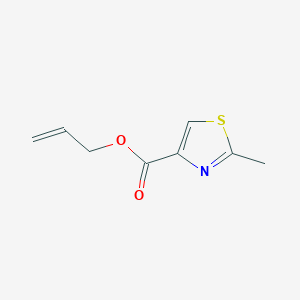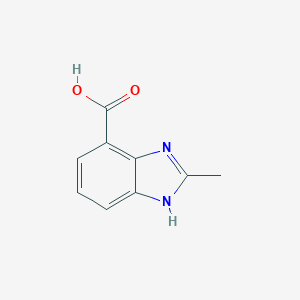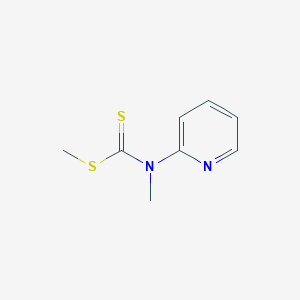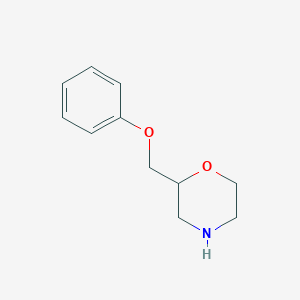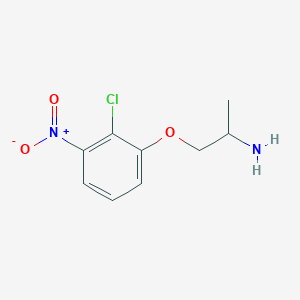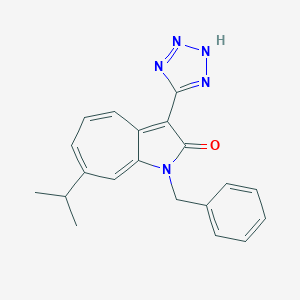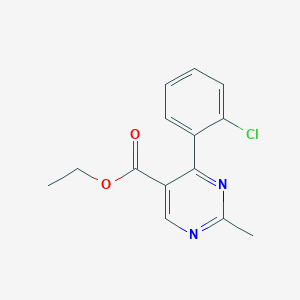
Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate
Descripción general
Descripción
Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using specific methods and has unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits antibacterial and antifungal activities by inhibiting the growth of bacterial and fungal cells.
Efectos Bioquímicos Y Fisiológicos
Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate has been reported to have various biochemical and physiological effects. Studies have shown that the compound has a low toxicity profile and does not cause significant adverse effects on normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit bacterial and fungal growth, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, has a low toxicity profile, and exhibits potent biological activities. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate. One direction is to explore the compound's potential as a therapeutic agent for various diseases, such as cancer, bacterial and fungal infections, and inflammation. Another direction is to investigate the structure-activity relationship of the compound and its derivatives to identify more potent and selective compounds. Additionally, the compound's potential as a starting material for the synthesis of other compounds with potential biological activities can be explored.
Conclusion
Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using specific methods and has unique biochemical and physiological effects. Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate has been extensively used in scientific research for its antitumor, antibacterial, and antifungal activities. Future research directions include exploring the compound's potential as a therapeutic agent and investigating its structure-activity relationship.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate has been extensively used in scientific research due to its potential applications in various fields. The compound has been studied for its antitumor, antibacterial, and antifungal activities. It has also been used as a starting material for the synthesis of other compounds with potential biological activities.
Propiedades
IUPAC Name |
ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-3-19-14(18)11-8-16-9(2)17-13(11)10-6-4-5-7-12(10)15/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSMKNPQEOCGOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

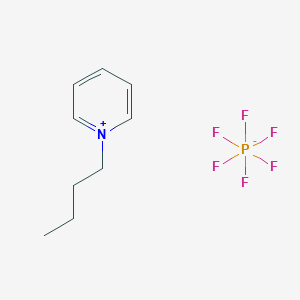
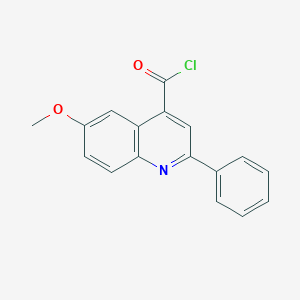
![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)
